4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a compound that features the 1,2,4-oxadiazole ring, a heterocyclic moiety known for its presence in various biologically active compounds. The oxadiazole ring is fused with an aniline group, which is a derivative of aniline where the oxadiazole moiety is attached at the para position relative to the amino group. This structure is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been explored in the literature. For instance, the synthesis of 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones was achieved through a microwave-induced one-pot reaction from methyl levulinate and arylamidoximes under solvent-free conditions . This method provides a rapid and efficient route to oxadiazole derivatives, which could potentially be adapted for the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been confirmed using single-crystal X-ray diffraction in some cases . These studies provide valuable information on the geometric parameters of the oxadiazole ring and its substituents, which can be crucial for understanding the properties and reactivity of these compounds. Intramolecular hydrogen bonding between the oxadiazole N atom and the NH2 group has been observed, which could influence the stability and electronic properties of the molecule .
Chemical Reactions Analysis
The oxadiazole moiety in compounds like 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . The nucleophilic nature of these compounds, as revealed by molecular electrostatic potential (MEP) analysis, suggests that they could participate in a range of chemical transformations, which could be exploited in the synthesis of complex molecules or in the modification of the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, including frontier molecular orbitals (FMOs) analysis, have been used to evaluate the kinetic stability of these compounds . The antimicrobial activity of some oxadiazole derivatives has been screened, showing promising results against bacterial and fungal strains . These properties are significant for the development of new pharmaceutical agents and could be relevant for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline as well.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing novel bioactive 1,2,4-oxadiazole derivatives, demonstrating the versatility of oxadiazole compounds in creating bioactive molecules. For instance, Maftei et al. (2013) synthesized 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were evaluated for antitumor activity, with one derivative showing potent efficacy against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Biological Evaluation
The synthesis of 1,3,4-oxadiazole derivatives has been extended to explore their biological activities. Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and screened them for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the therapeutic potential of these compounds (Kavitha, Kannan, & Gnanavel, 2016).
Chemical Properties and Applications
The chemical properties and applications of 1,3,4-oxadiazole derivatives have been investigated in various studies. For example, Tarasenko et al. (2017) developed a procedure for the synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, proposing these amines as promising monomers for oxidative and radical polymerizations (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).
Antioxidant Activity
The antioxidant activity of oxadiazole derivatives has also been explored. Shakir, Ariffin, and Abdulla (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity, demonstrating significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).
properties
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376970 | |
Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | |
CAS RN |
100933-82-2 | |
Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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